molecular formula C19H25NO4S B2841642 N-(5-hydroxy-3-phenylpentyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 1788530-97-1

N-(5-hydroxy-3-phenylpentyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No. B2841642
CAS RN: 1788530-97-1
M. Wt: 363.47
InChI Key: QXDWRFOOEHLOEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 5-phenyl-1-benzofuran-2-yl derivatives, involves the introduction of a hydroxyl group at the carbonyl carbon . This process enhances certain properties while decreasing others. For instance, the introduction of a hydroxyl group at the carbonyl carbon enhanced the antioxidant property, while antimicrobial activity decreased .


Molecular Structure Analysis

The molecular structure of similar compounds, such as “5-Hydroxy-3-phenyl-2-hexanone”, has a molecular formula of C12H16O2, an average mass of 192.254 Da, and a monoisotopic mass of 192.115036 Da .


Chemical Reactions Analysis

The chemical reactions of similar compounds, such as 5-phenyl-1-benzofuran-2-yl derivatives, involve functionalization at the carbonyl carbon and substitution at the biphenyl ring . These reactions affect the compound’s antimicrobial and antioxidant activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as “5-Hydroxy-3-phenyl-2-hexanone”, include a molecular formula of C12H16O2, an average mass of 192.254 Da, and a monoisotopic mass of 192.115036 Da .

Scientific Research Applications

Antitumor Applications

Compounds from sulfonamide-focused libraries, including those structurally related to N-(5-hydroxy-3-phenylpentyl)-4-methoxy-2-methylbenzenesulfonamide, have been evaluated for their antitumor properties. Notably, compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070) have shown potent cell cycle inhibition effects and have progressed to clinical trials. These compounds disrupt tubulin polymerization or cause decreases in the S phase fraction in cancer cell lines, demonstrating preliminary clinical activities in phase I settings (Owa et al., 2002).

Cognitive Enhancement

Research on compounds such as SB-399885, a potent 5-HT6 receptor antagonist, has demonstrated cognitive-enhancing properties in aged rat models. This compound has been shown to significantly reverse age-dependent deficits in water maze spatial learning and improve recall of tasks, potentially mediated by enhancements of cholinergic function. These findings support the therapeutic utility of 5-HT6 receptor antagonists in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Alzheimer's Disease Therapy

A series of sulfonamides derived from 4-methoxyphenethylamine has been synthesized and evaluated for their inhibitory effects on acetylcholinesterase, a key enzyme involved in Alzheimer's disease. Compounds such as N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide showed comparable inhibitory activity to Neostigmine methylsulfate, indicating potential as therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018).

Mechanism of Action

The mechanism of action of similar compounds, such as 5-phenyl-1-benzofuran-2-yl derivatives, was carried out by docking of receptor GlcN6P synthase with newly synthesized candidate ligands .

Future Directions

The future directions of research on “N-(5-hydroxy-3-phenylpentyl)-4-methoxy-2-methylbenzenesulfonamide” and similar compounds could involve further exploration of their antimicrobial and antioxidant activities, as well as their potential applications in various fields. Additionally, more research could be conducted to understand their mechanism of action and to optimize their synthesis process .

properties

IUPAC Name

N-(5-hydroxy-3-phenylpentyl)-4-methoxy-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4S/c1-15-14-18(24-2)8-9-19(15)25(22,23)20-12-10-17(11-13-21)16-6-4-3-5-7-16/h3-9,14,17,20-21H,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDWRFOOEHLOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC(CCO)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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